molecular formula C31H28BrN3O B10908928 (1S,2S,3aR)-7-bromo-2-phenyl-1-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile

(1S,2S,3aR)-7-bromo-2-phenyl-1-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile

Cat. No.: B10908928
M. Wt: 538.5 g/mol
InChI Key: WFMPFVUBSRWUON-NBKNYSPXSA-N
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Description

The compound “(1S,2S,3aR)-7-bromo-2-phenyl-1-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile” is a complex organic molecule that features a unique combination of structural elements. This compound is characterized by the presence of a bromine atom, a phenyl group, and a tricyclic decane structure, among other features. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of complex organic molecules like this one typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route may start with the preparation of the core structure, followed by the introduction of functional groups such as the bromine atom and the phenyl group. Common techniques include:

    Cyclization reactions: to form the tricyclic structure.

    Bromination: using reagents like N-bromosuccinimide (NBS).

    Aromatic substitution: to introduce the phenyl group.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, compounds with similar structures are often investigated for their potential as pharmaceuticals, due to their ability to interact with biological targets such as enzymes or receptors.

Medicine

In medicine, such compounds may be explored for their therapeutic potential, including anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

In industry, these compounds may find applications in the development of new materials, such as polymers or coatings, due to their unique structural properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S,3aR)-7-chloro-2-phenyl-1-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile: Similar structure with a chlorine atom instead of bromine.

    (1S,2S,3aR)-7-fluoro-2-phenyl-1-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and structural elements, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C31H28BrN3O

Molecular Weight

538.5 g/mol

IUPAC Name

(1S,2S,3aR)-1-(adamantane-1-carbonyl)-7-bromo-2-phenyl-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile

InChI

InChI=1S/C31H28BrN3O/c32-24-7-8-25-23(13-24)6-9-26-31(17-33,18-34)27(22-4-2-1-3-5-22)28(35(25)26)29(36)30-14-19-10-20(15-30)12-21(11-19)16-30/h1-9,13,19-21,26-28H,10-12,14-16H2/t19?,20?,21?,26-,27-,28+,30?/m1/s1

InChI Key

WFMPFVUBSRWUON-NBKNYSPXSA-N

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)[C@@H]4[C@H](C([C@@H]5N4C6=C(C=C5)C=C(C=C6)Br)(C#N)C#N)C7=CC=CC=C7

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)C4C(C(C5N4C6=C(C=C5)C=C(C=C6)Br)(C#N)C#N)C7=CC=CC=C7

Origin of Product

United States

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